molecular formula C20H19NO3S2 B2656783 (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 861427-81-8

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2656783
CAS No.: 861427-81-8
M. Wt: 385.5
InChI Key: UJKDKBHABYLPRW-QGOAFFKASA-N
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Description

“(E)-5-Benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one” is a thioxothiazolidinone derivative characterized by a benzylidene moiety at position 5 and a 3,4-dimethoxyphenethyl group at position 2. The compound’s E-configuration arises from the stereochemistry of the benzylidene double bond, which influences its molecular geometry and intermolecular interactions. The 3,4-dimethoxyphenethyl substituent enhances lipophilicity and may improve bioavailability compared to simpler alkyl or aryl groups, as seen in structurally related compounds .

Properties

IUPAC Name

(5E)-5-benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-23-16-9-8-15(12-17(16)24-2)10-11-21-19(22)18(26-20(21)25)13-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKDKBHABYLPRW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the formation of the thiazolidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s chemical properties.

    Substitution: The benzylidene and dimethoxyphenethyl groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its structural motifs can be modified to explore reaction mechanisms and create derivatives with enhanced properties.
  • Antimicrobial Properties : Research indicates that (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one exhibits significant antimicrobial activity against various pathogens. This property is crucial for developing new antibiotics.
  • Antifungal Activity : The compound has shown potential in inhibiting fungal growth, making it a candidate for antifungal drug development.
  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions. Its mechanism involves the inhibition of certain enzymes related to cancer progression.

Medical Applications

  • Drug Development : The compound is being explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to inhibit key enzymes makes it a valuable candidate for drug formulation targeting these conditions.
Activity TypeTarget Pathway/EnzymeIC50 Value (µM)Reference
Tyrosinase InhibitionMushroom Tyrosinase0.08
AntimicrobialVarious bacterial strainsVaries
AntifungalFungal strainsVaries
AnticancerApoptosis induction in cancer cellsVaries

Case Study 1: Tyrosinase Inhibition

In a study investigating the efficacy of various thiazolidinone derivatives, this compound exhibited remarkable tyrosinase inhibitory activity. Analogs were synthesized and tested, revealing that some derivatives had IC50 values significantly lower than traditional inhibitors, indicating their potential for cosmetic applications in skin lightening agents .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis markers, confirming the compound's potential as a lead molecule for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its substitution pattern. Key analogues and their distinctions include:

Compound Name Substituents at Position 3 Substituents at Position 5 Configuration Key Differences Reference
(Z)-5-(4-Nitrobenzylidene)-2-thioxothiazolidin-4-one None (parent structure) 4-Nitrobenzylidene Z Lacks the 3,4-dimethoxyphenethyl group; nitro group increases electrophilicity.
5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one None 4-tert-Butylcyclohexylidene - Bulky tert-butyl group reduces solubility; cyclohexylidene alters ring strain.
3-(2-(Dimethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one 2-(Dimethylamino)ethyl 4-Isopropylbenzylidene - Aminoethyl group enhances basicity; isopropylbenzylidene increases hydrophobicity.
Target Compound 3,4-Dimethoxyphenethyl Benzylidene E 3,4-Dimethoxyphenethyl provides electron-donating groups, improving π-π stacking. -

Key Observations :

  • The 3,4-dimethoxyphenethyl group in the target compound introduces methoxy substituents, which enhance electron density and may improve binding to aromatic receptors compared to nitro or alkyl groups .

Key Observations :

  • The target compound’s synthesis likely follows a Knoevenagel pathway similar to , but the 3,4-dimethoxyphenethyl group requires additional N-alkylation steps, which may lower yields compared to simpler analogues .
Physicochemical and Pharmacological Properties
  • Biological Activity: Antimicrobial: Analogues with dimethylaminoethyl groups (e.g., ) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL). The target compound’s methoxy groups may improve efficacy against resistant strains. Enzyme Inhibition: Cyclohexylidene derivatives () exhibit tyrosinase inhibition (IC50: 12 µM). The target’s planar benzylidene moiety may enhance binding to enzyme active sites. Antioxidant: Benzylidene-thiazolidinediones () demonstrate radical scavenging (EC50: 50–100 µM). The 3,4-dimethoxy groups could amplify this effect via electron donation.
Limitations and Contrasts
  • Stereochemical Challenges : Z-isomers (e.g., ) are more commonly reported due to synthetic ease, whereas E-isomers like the target compound require precise stereocontrol.
  • Contradictory Bioactivity Trends: While aminoethyl derivatives () prioritize antimicrobial activity, methoxy-substituted compounds (e.g., target) may favor anti-inflammatory or CNS-targeted effects due to improved blood-brain barrier penetration .

Biological Activity

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is a thioxothiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This compound exhibits significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis, making it a candidate for anti-melanogenic agents. The following sections will explore its biological activities, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of tyrosinase activity. Tyrosinase is responsible for catalyzing the first two steps in melanin production from tyrosine. Inhibition of this enzyme can lead to reduced melanin synthesis, which is beneficial for conditions such as hyperpigmentation and melasma.

Key Findings:

  • Tyrosinase Inhibition : Studies have shown that the compound significantly inhibits mushroom tyrosinase with an IC50 value comparable to or better than established inhibitors like kojic acid .
  • Cellular Studies : In B16F10 melanoma cells, treatment with this compound resulted in a concentration-dependent reduction in both cellular tyrosinase activity and melanin production. This suggests that the compound not only inhibits the enzyme but also affects its expression at the cellular level .

Antioxidant Properties

The compound has demonstrated strong antioxidant effects, which contribute to its anti-melanogenic properties. It reduces reactive oxygen species (ROS) and exhibits radical scavenging activities. These antioxidant capabilities are crucial as oxidative stress is known to exacerbate hyperpigmentation conditions .

Cytotoxicity

Cytotoxicity studies indicate that this compound does not exhibit significant cytotoxicity at concentrations below 20 µM in B16F10 cells over 48 and 72 hours. This low toxicity profile enhances its potential as a therapeutic agent .

Study 1: Tyrosinase Inhibition Efficacy

A study focused on various analogs of thioxothiazolidin derivatives revealed that this compound analogs exhibited potent inhibition against mushroom tyrosinase. The kinetic studies employed Lineweaver-Burk plots to elucidate the inhibition type, confirming competitive inhibition mechanisms .

Study 2: Melanin Production Reduction

In another investigation involving B16F10 cells, the compound was shown to suppress melanin production significantly. The study highlighted its ability to downregulate melanogenesis-associated proteins and genes, underscoring its potential application in treating skin pigmentation disorders .

Data Tables

Compound IC50 (µM) Tyrosinase Inhibition Type Cytotoxicity (20 µM)
This compound1.03CompetitiveNon-cytotoxic
Kojic Acid25.26CompetitiveCytotoxic at higher doses

Q & A

Q. What are the standard synthetic routes for (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Knoevenagel condensation between 3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one and benzaldehyde derivatives. Key steps include:

  • Base selection : Sodium hydroxide or sodium acetate is used to deprotonate the thiazolidinone ring, enabling nucleophilic attack on the aldehyde .
  • Solvent and reflux : Reactions are refluxed in ethanol, methanol, or glacial acetic acid for 6–7 hours to drive the reaction to completion .
  • Purification : Recrystallization (ethanol/methanol) or column chromatography (silica gel, ethyl acetate/hexane) is employed to isolate the product. Yield optimization involves adjusting molar ratios (e.g., 1:1.2 aldehyde:thiazolidinone) and monitoring via TLC .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., benzylidene protons at δ 7.2–7.8 ppm, thioxo sulfur at δ 190–200 ppm) .
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) confirms the (E)-stereochemistry of the benzylidene group and planarity of the thiazolidinone ring .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 386.3 for C19_{19}H17_{17}NO3_3S2_2) .

Q. How is the compound initially screened for biological activity, and what preliminary assays are recommended?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Candida albicans using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays for targets like α-glucosidase or COX-2, with IC50_{50} compared to standard inhibitors (e.g., acarbose) .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with biological targets, such as enzymes or DNA?

  • Hemoglobin interaction : Molecular docking (AutoDock Vina) suggests binding to hemoglobin subunits via hydrophobic pockets and hydrogen bonds with the thioxo group, potentially disrupting oxygen transport .
  • Oxidative stress modulation : Reduces ROS production in RAW 264.7 macrophages by inhibiting NADPH oxidase (measured via DCFH-DA fluorescence) .
  • Gene regulation : qPCR reveals downregulation of pro-apoptotic genes (e.g., Bax) and upregulation of Bcl-2 in treated cancer cells .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity in structure-activity relationship (SAR) studies?

  • Benzylidene substituents : Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity (MIC ≤ 8 µg/mL vs. MRSA), while bulky groups reduce solubility .
  • Phenethyl modifications : 3,4-Dimethoxy groups improve DNA intercalation (measured via ethidium bromide displacement assays) compared to chloro-substituted analogs .
  • Thioxo vs. oxo : Replacement of thioxo with oxo decreases potency (e.g., 10-fold lower inhibition of α-amylase) due to reduced electrophilicity .

Q. How can contradictions in biological data (e.g., varying MIC values across studies) be resolved?

  • Standardized protocols : Adopt CLSI/FDA guidelines for MIC assays to minimize variability in inoculum size and growth media .
  • Synergistic studies : Check for adjuvant effects (e.g., with β-lactams) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Resistance profiling : Serial passage experiments over 20 generations to assess mutation-driven resistance in bacterial strains .

Q. What computational approaches are used to predict electronic properties and reaction mechanisms?

  • DFT calculations : Gaussian 09 simulations at the B3LYP/6-311+G(d,p) level reveal HOMO-LUMO gaps (~4.2 eV), correlating with redox activity in electrochemical assays .
  • Molecular dynamics (MD) : GROMACS simulations (AMBER force field) model protein-ligand stability over 100 ns, showing stable binding to COX-2 (RMSD < 2 Å) .
  • Retrosynthetic analysis : ChemDraw and SciFinder identify alternative precursors (e.g., 3,4-dimethoxyphenethylamine) for cost-effective synthesis .

Methodological Notes

  • Crystallography : Refinement with SHELXL includes TWIN/BASF commands for handling twinned crystals, with R1_1 < 0.05 for high-quality datasets .
  • SAR optimization : Parallel synthesis (e.g., 96-well plates) enables rapid screening of derivatives with varied substituents .
  • Data reproducibility : Open-source tools (e.g., KNIME) automate data normalization and statistical analysis to mitigate batch effects .

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